2-Methyl-4-nitrohexan-3-ol

Catalog No.
S14555696
CAS No.
20570-71-2
M.F
C7H15NO3
M. Wt
161.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-nitrohexan-3-ol

CAS Number

20570-71-2

Product Name

2-Methyl-4-nitrohexan-3-ol

IUPAC Name

2-methyl-4-nitrohexan-3-ol

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C7H15NO3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3

InChI Key

WTRFXBIPCREZQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(C)C)O)[N+](=O)[O-]

2-Methyl-4-nitrohexan-3-ol is an organic compound characterized by its unique structure, which includes a nitro group and a hydroxyl group attached to a hexane backbone. The chemical formula for this compound is C7_{7}H15_{15}NO2_{2}, indicating the presence of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Due to the functional groups present in its structure:

  • Nitration: The hydroxyl group can be further nitrated to introduce additional nitro groups.
  • Reduction: The nitro group can be reduced to an amino group, transforming the compound into an amine derivative.
  • Oxidation: The hydroxyl group may be oxidized to form a ketone or aldehyde.
  • Esterification: The hydroxyl group can react with acids to form esters.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

The synthesis of 2-Methyl-4-nitrohexan-3-ol typically involves the nitration of 2-Methylhexan-3-ol. This process can be achieved through the following steps:

  • Nitration Reaction: The starting material, 2-Methylhexan-3-ol, is treated with nitrating agents, such as nitric acid in the presence of sulfuric acid as a catalyst.
  • Controlled Conditions: The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position on the carbon chain.
  • Purification: After the reaction, the product is purified through distillation or recrystallization to obtain high purity.

In industrial settings, continuous flow reactors may be employed to enhance yield and ensure consistent quality during production .

2-Methyl-4-nitrohexan-3-ol has potential applications across various domains:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or drugs.
  • Agrochemicals: The compound could be utilized in developing herbicides or pesticides due to its biological activity.
  • Chemical Research: It acts as a valuable building block for synthesizing more complex organic molecules.

Interaction studies involving 2-Methyl-4-nitrohexan-3-ol are essential for understanding its biological effects and potential therapeutic uses. Preliminary investigations could focus on:

  • Enzyme Inhibition: Assessing whether the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding: Evaluating its affinity for various biological receptors that could indicate therapeutic potential.
  • Toxicological Studies: Understanding any adverse effects or toxicity associated with this compound is crucial for safety evaluations.

Several compounds share structural similarities with 2-Methyl-4-nitrohexan-3-ol, each possessing unique properties and applications. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
4-Nitrohexan-2-olNitro group at position 4Lacks methyl substitution; primarily used in dye synthesis.
2-Methylhexan-3-oneKetone functional groupLacks nitro group; used as a solvent and intermediate in organic synthesis.
4-Hydroxyhexan-2-oneHydroxyl and ketone groupsLacks nitro group; important in biochemical pathways as a metabolite.
2-Ethyl-4-nitrohexan-3-olEthyl substitution at position 2Similar reactivity but different biological properties due to ethyl group.

Uniqueness

The uniqueness of 2-Methyl-4-nitrohexan-3-ol lies in its combination of both a hydroxyl and a nitro group, which allows it to participate in diverse

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

161.10519334 g/mol

Monoisotopic Mass

161.10519334 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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